Methods of Synthesis:
Quinoxaline, 5,6,7,8-tetrafluoro- can be synthesized through various methods. Common synthetic routes include:
The molecular structure of quinoxaline, 5,6,7,8-tetrafluoro- can be represented by its canonical SMILES notation: C1=CN=C2C(=C(C(=C(C2=N1)F)F)F)F
, indicating the arrangement of carbon, nitrogen, and fluorine atoms within the molecule . The compound features a bicyclic structure with significant electron-withdrawing fluorine substituents that may influence its reactivity and interaction with biological targets.
Quinoxaline derivatives can participate in various chemical reactions due to their unique structure:
The mechanism of action for quinoxaline derivatives generally involves their interaction with biological targets such as enzymes or receptors. For instance:
Quinoxaline, 5,6,7,8-tetrafluoro- exhibits several notable physical and chemical properties:
Quinoxaline derivatives are utilized in various scientific fields:
The integration of fluorine atoms into the quinoxaline scaffold marks a transformative advancement in medicinal chemistry. Quinoxaline, a bicyclic heterocycle formed by fusing benzene with pyrazine, inherently possesses a privileged structure in drug discovery due to its electron-deficient nature and planar geometry, facilitating interactions with biological targets [1]. Early non-fluorinated quinoxaline derivatives, such as the antibiotic olaquindox and the nicotinic receptor modulator varenicline, demonstrated the core’s pharmacological versatility but faced limitations in bioavailability and target selectivity [1]. The strategic incorporation of fluorine began in the late 20th century, driven by the quest to optimize these bioactive scaffolds.
A pivotal shift occurred with the development of linear benzo[g]quinoxaline-5,10-diones (1,4-diazaanthraquinones), where the fusion of quinoxaline with quinone enhanced redox activity and DNA-intercalating potential. These compounds exhibited pronounced antitumor properties by targeting topoisomerase II and generating reactive oxygen species, mirroring the mechanism of anthracycline chemotherapeutics but with improved potency [7]. Further evolution focused on polyfluorination, exemplified by low-fluorinated indenoquinoxalines (e.g., compound A). These derivatives emerged as potent c-Jun N-terminal kinase (JNK) inhibitors, offering therapeutic avenues for neurodegenerative and cardiovascular diseases by modulating stress-induced apoptosis pathways [4]. Contemporary fluorinated analogs, such as rhenium(I) complexes ligated by fluorinated indenoquinoxalines (e.g., compound B), demonstrate enhanced activity against breast cancer cells (MCF-7) through mitochondrial disruption and DNA intercalation [4].
Table 1: Evolution of Key Fluorinated Quinoxaline Therapeutics
Compound | Structure | Biological Target | Therapeutic Application |
---|---|---|---|
Non-fluorinated parent | Quinoxaline core | Nicotinic receptors | Antibiotic (e.g., olaquindox) |
Linear benzo[g]quinoxaline-5,10-diones | 1,4-Diazaanthraquinone | DNA/topoisomerase II | Antitumor agents |
Compound A | Low-fluorinated indenoquinoxaline | JNK kinase | Neurodegenerative disease modulator |
Compound B | Re(I)-fluorinated indenoquinoxaline complex | Mitochondria/DNA | Breast cancer therapy |
Fluorination profoundly alters the physicochemical and pharmacological behavior of quinoxalines through three primary mechanisms:
Electronic Effects: Fluorine’s high electronegativity withdraws electron density from the quinoxaline ring, lowering the LUMO energy and enhancing electrophilicity. This facilitates covalent interactions with nucleophilic residues in biological targets, such as cysteine thiols in kinases. For instance, 2,3-bis(4-trifluoromethylphenyl)quinoxaline derivatives exhibit 10-fold greater kinase inhibition than non-fluorinated analogs due to strengthened hydrogen bonding and dipole interactions within ATP-binding pockets [7].
Metabolic Stability: The replacement of C–H bonds with strong C–F bonds impedes oxidative metabolism by cytochrome P450 enzymes. 5,6,7,8-Tetrafluoroquinoxaline displays a plasma half-life 3.5× longer than its non-fluorinated counterpart, attributed to resistance against aromatic hydroxylation [10]. This stability is quantified by logP increases (~1.59 for tetrafluorinated vs. ~1.01 for non-fluorinated), enhancing membrane permeability [10] [8].
Steric Mimicry: Fluorine’s van der Waals radius (1.47 Å) closely resembles hydrogen (1.20 Å), enabling isosteric replacement without disrupting binding. In DNA-intercalating agents like fluorinated benzo[g]quinoxaline-5,10-diones, fluorine atoms engage in orthogonal dipole–π stacking with nucleobases, improving DNA affinity by ~40% compared to non-fluorinated derivatives [7].
Table 2: Physicochemical Impact of Fluorination on Quinoxaline Properties
Property | Non-fluorinated Quinoxaline | 5,6,7,8-Tetrafluoroquinoxaline | Change (%) |
---|---|---|---|
logP | 1.01 [8] | 1.59 [10] | +57% |
Water Solubility | 0.82 mg/mL [1] | 0.21 mg/mL [10] | -74% |
pKa* | 0.60 [1] | Not reported | — |
Boiling Point | 220–223°C [1] | 244.0°C [10] | +9% |
The synthesis of fluorinated quinoxalines has evolved from classical condensation to sophisticated catalytic and fluorination techniques:
Classical Condensation (Pre-2000): The foundational method involves condensing ortho-diamines with 1,2-dicarbonyl compounds. For perfluorinated analogs like 5,6,7,8-tetrafluoroquinoxaline, this required 1,2-diamino-3,4,5,6-tetrafluorobenzene and glyoxal. Early routes suffered from low yields (<30%) due to the instability of polyfluorinated diamines and required inert conditions [1] [10].
Modern Catalysis (2010–Present): Green chemistry advances enabled efficient one-pot syntheses. Zirconium(IV) chloride-catalyzed cyclocondensation of fluorinated diamines with α-dicarbonyls boosted yields to >80% under solvent-free conditions [7]. Similarly, 2-iodoxybenzoic acid (IBX) catalyzed the reaction of tetrafluorobenzil with diamines, achieving regioselective quinoxaline formation in aqueous media [1].
Late-Stage Fluorination: Direct fluorination of preformed quinoxalines using electrophilic fluorinating agents (e.g., Selectfluor®) emerged post-2010. For example, 2,3-dibromo-5,6,7,8-tetrafluoroquinoxaline (CAS 210169-06-5) was synthesized via bromination followed by halogen exchange with AgF, enabling precise C–F bond installation [5].
Körner–Hinsberg-Type Reactions (2025): The synthesis of complex fluorinated architectures like 6,7,8,9-tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one exemplifies contemporary methods. This involved refluxing 1,2-diamino-3,4,5,6-tetrafluorobenzene with ninhydrin in THF, yielding 69% of the fluorophore after column chromatography [4].
Table 3: Milestones in Synthetic Methods for Fluorinated Quinoxalines
Era | Method | Representative Compound | Yield | Innovation |
---|---|---|---|---|
Pre-2000 | Glyoxal condensation | 5,6,7,8-Tetrafluoroquinoxaline | <30% | Basic condensation; limited by diamine instability |
2010s | IBX catalysis | 2,3-Diphenyl-5,6,7,8-tetrafluoroquinoxaline | 85% | Eco-friendly conditions; high regioselectivity |
2020s | Halogen exchange | 2,3-Dibromo-5,6,7,8-tetrafluoroquinoxaline | 75% | Late-stage fluorination flexibility |
2025 | Körner–Hinsberg condensation | 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one | 69% | Access to fused polycyclic fluorophores |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7